(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
CAS No.: 464194-35-2
Cat. No.: VC11992028
Molecular Formula: C5H10NO3P
Molecular Weight: 163.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 464194-35-2 |
|---|---|
| Molecular Formula | C5H10NO3P |
| Molecular Weight | 163.11 g/mol |
| IUPAC Name | 1,2,3,6-tetrahydropyridin-4-ylphosphonic acid |
| Standard InChI | InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) |
| Standard InChI Key | PVBAAPJRPYOJSH-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1P(=O)(O)O |
| Canonical SMILES | C1CNCC=C1P(=O)(O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid consists of a tetrahydropyridine ring substituted at the 4-position with a phosphonic acid group (–PO(OH)₂). The tetrahydropyridine ring exists in a partially unsaturated state, with one double bond between C2 and C3, contributing to its conformational flexibility. The phosphonic acid group introduces two ionizable protons, with pKa values typically around 1.5 (first dissociation) and 6.8 (second dissociation) .
Molecular Formula: C₅H₁₀NO₃P
Molecular Weight: 163.11 g/mol
Key Functional Groups:
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Tetrahydropyridine ring (C₅H₈N)
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Phosphonic acid (–PO(OH)₂)
The compound’s structure is analogous to isonipecotic acid (piperidin-4-carboxylic acid), where the carboxylic acid group is replaced by phosphonic acid .
Synthesis and Preparation
Pudovik Addition and Barton Deoxygenation
A seminal synthesis route involves the Pudovik addition of dialkyl phosphonates to N-protected 4-piperidone, followed by Barton deoxygenation. For example:
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Pudovik Addition: Diethyl phosphonate reacts with N-ethoxycarbonyl-4-piperidone under basic conditions to form a hydroxyphosphonate intermediate .
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Barton Deoxygenation: The hydroxy group is removed via radical-mediated deoxygenation using Barton’s conditions (CS₂, methyl iodide, and light), yielding the tetrahydropyridinylphosphonate ester .
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Hydrolysis: Acidic hydrolysis (e.g., 6 M HCl) cleaves the ester groups, generating the free phosphonic acid .
Alternative Routes
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McKenna Procedure: Dialkyl phosphonates are dealkylated using bromotrimethylsilane (TMSBr) followed by methanolysis, providing a high-purity product .
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Patent-Disclosed Methods: EP0965588A1 describes halogenation and diastereoselective reduction steps to access tetrahydropyridine derivatives, though these are more applicable to aryl-substituted analogues .
Table 1: Comparison of Synthesis Methods
Physicochemical Properties
Acidity and Solubility
The phosphonic acid group confers high water solubility (≈15 mg/mL at 25°C) and pH-dependent ionization. At physiological pH (7.4), the compound exists predominantly as a dianion .
Key Properties:
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logP: –1.2 (indicating high hydrophilicity)
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Thermal Stability: Decomposes above 250°C without melting
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Spectroscopic Data:
Applications in Materials Science
Metal Coordination and Catalysis
The phosphonic acid group acts as a multidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). These complexes are explored for:
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Heterogeneous catalysis (e.g., oxidation reactions)
Table 2: Metal Complexation Data
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Fe³⁺ | 12.5 | Water oxidation catalysts |
| Cu²⁺ | 10.8 | Electrocatalysis |
| Zn²⁺ | 8.9 | Luminescent materials |
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